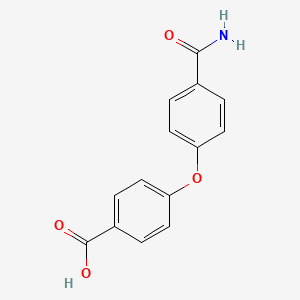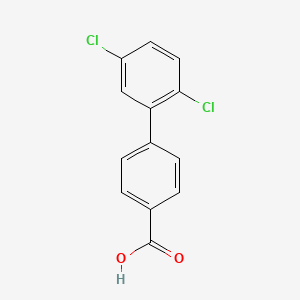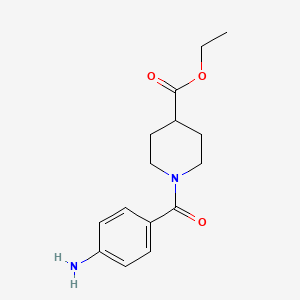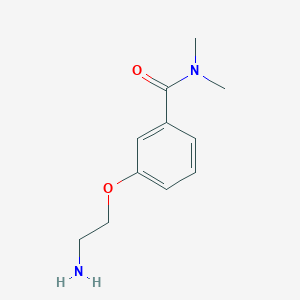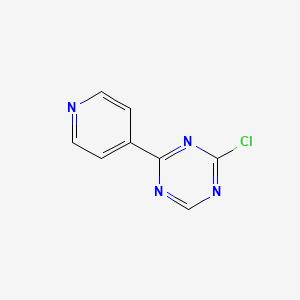![molecular formula C7H4ClN3O B1437718 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one CAS No. 746671-60-3](/img/structure/B1437718.png)
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one
Descripción general
Descripción
“6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one” is a compound that belongs to the pyrido[2,3-d]pyrimidines class . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various methods . One method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one .Molecular Structure Analysis
The molecular structure of “this compound” is C7H4ClN3O with a molecular weight of 181.57916 .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and can involve various steps . For instance, a Michael addition-type reaction has been proposed where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one serves as a key intermediate in synthesizing various chemical derivatives. For instance, Haber, Hagen, and Schlender (1991) described the synthesis of 6-(4-pyridinyl)-substituted pyrido-[2,3-d]pyrimidines and 1,8-naphthyridines, where cyclisation of specific amides with diethyl oxalate yields pyrido-[2,3-d]pyrimidin derivatives (Haber, Hagen, & Schlender, 1991). Similarly, the work by Molnár et al. (2009) on halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones involves thermal cyclization and decarboxylation of specific malonates, showcasing a method to produce halogenated derivatives of this compound (Molnár et al., 2009).
Catalysis and Green Chemistry
The compound is also instrumental in green chemistry. Nia et al. (2013) demonstrated its use in a solvent-free, catalytic one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives, highlighting a more environmentally friendly approach (Nia et al., 2013).
Antimicrobial Activity
El-Gazzar, Aly, Zaki, and Hafez (2008) explored the antimicrobial properties of pyrimido[4,5-b]-quinoline and Pyrido[2,3-d]pyrimidine derivatives, where this compound acted as a precursor in synthesizing compounds with potential antibacterial and antifungal activities (El-Gazzar et al., 2008).
Synthesis of Betainic Pyrimidinaminides
Schmidt (2002) researched the synthesis of stable betainic pyrimidinaminides using 6-amino substituted derivatives of this compound, contributing to the field of organic chemistry (Schmidt, 2002).
Crystallography and Structural Analysis
The crystal structure and molecular analysis of derivatives of this compound have been a subject of study, as evidenced by Anthal et al. (2014), who conducted X-ray diffraction studies to understand the structural characteristics of these compounds (Anthal et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, growth, and survival, making them important targets for anticancer therapies .
Mode of Action
this compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction leads to the disruption of the signaling pathways that these proteins are involved in, resulting in the inhibition of cancer cell proliferation and growth .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its interaction with a variety of protein targets. For instance, it can inhibit the phosphatidylinositol-3 kinase pathway, which is involved in cell survival and growth . It can also disrupt the function of cyclin-dependent kinases, which play a key role in cell cycle regulation .
Pharmacokinetics
The compound’s density is 1.7±0.1 g/cm3, and it has a boiling point of 463.8±30.0 °C at 760 mmHg . These properties suggest that the compound is likely to be well-absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell proliferation and growth . By disrupting the function of key proteins involved in these processes, the compound can effectively halt the progression of cancer .
Direcciones Futuras
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry and have been studied in the development of new therapies . This class of compounds has shown a therapeutic interest and has been approved for use as therapeutics . Future research will likely focus on designing new selective, effective, and safe anticancer agents .
Análisis Bioquímico
Biochemical Properties
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can affect various signaling pathways within the cell, leading to changes in cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For instance, the compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell growth and proliferation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness in biochemical assays. Studies have shown that this compound remains stable under specific conditions, but it may degrade when exposed to certain environmental factors, such as light and temperature. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to a decrease in the availability of nucleotides for DNA and RNA synthesis. This inhibition can affect cell proliferation and survival .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes .
Propiedades
IUPAC Name |
6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUQNULGZXDJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)
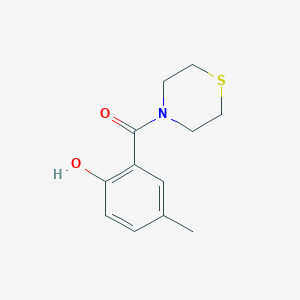
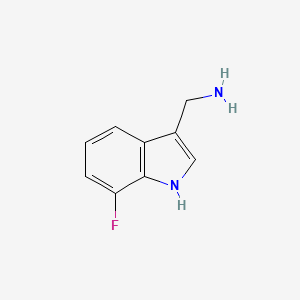
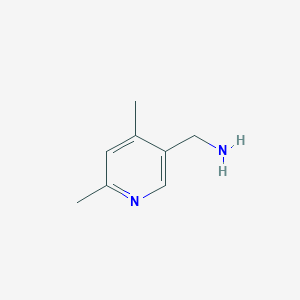
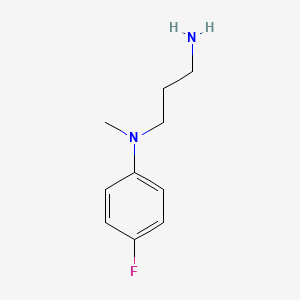

![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)
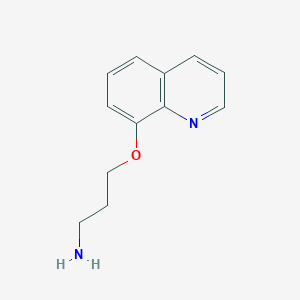
![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)
